molecular formula C13H10F3N3OS B11927376 [(Z)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]thiourea

[(Z)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]thiourea

Cat. No.: B11927376
M. Wt: 313.30 g/mol
InChI Key: GSHNTODPHXUNPU-WSVATBPTSA-N
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Description

[(Z)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]thiourea is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a furan ring and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]thiourea typically involves the Knoevenagel condensation of 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde with thiourea. The reaction is usually carried out in the presence of a base, such as piperidine, under reflux conditions . The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

[(Z)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(Z)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of [(Z)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The furan ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(Z)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]thiourea is unique due to the presence of the furan ring, which imparts additional electronic properties and potential for π-π interactions. This makes it a versatile compound for various applications in chemistry and biology.

Properties

Molecular Formula

C13H10F3N3OS

Molecular Weight

313.30 g/mol

IUPAC Name

[(Z)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]thiourea

InChI

InChI=1S/C13H10F3N3OS/c14-13(15,16)9-3-1-2-8(6-9)11-5-4-10(20-11)7-18-19-12(17)21/h1-7H,(H3,17,19,21)/b18-7-

InChI Key

GSHNTODPHXUNPU-WSVATBPTSA-N

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)/C=N\NC(=S)N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C=NNC(=S)N

Origin of Product

United States

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